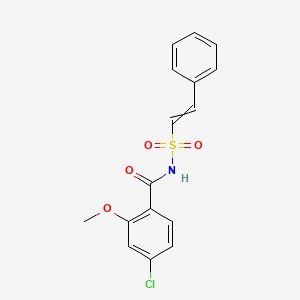
4-chloro-2-methoxy-N-(2-phenylethenylsulfonyl)benzamide
描述
4-chloro-2-methoxy-N-(2-phenylethenylsulfonyl)benzamide is an organic compound with a complex structure that combines aromatic and sulfonic acid functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methoxy-N-(2-phenylethenylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and minimize human intervention.
化学反应分析
Types of Reactions
4-chloro-2-methoxy-N-(2-phenylethenylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-chloro-2-methoxy-N-(2-phenylethenylsulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-chloro-2-methoxy-N-(2-phenylethenylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various effects, depending on the target and the context in which the compound is used .
相似化合物的比较
Similar Compounds
- 2-Phenyl-ethenesulfonic acid phenyl esters
- 4-Chloro-2-methoxy-benzoyl derivatives
- Ethenesulfonic acid derivatives
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C16H14ClNO4S |
|---|---|
分子量 |
351.8 g/mol |
IUPAC 名称 |
4-chloro-2-methoxy-N-(2-phenylethenylsulfonyl)benzamide |
InChI |
InChI=1S/C16H14ClNO4S/c1-22-15-11-13(17)7-8-14(15)16(19)18-23(20,21)10-9-12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19) |
InChI 键 |
FYCYUOGCZUFZSC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
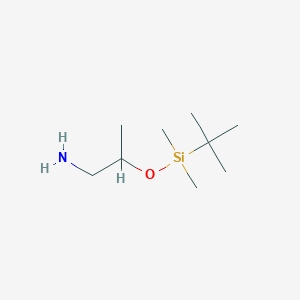
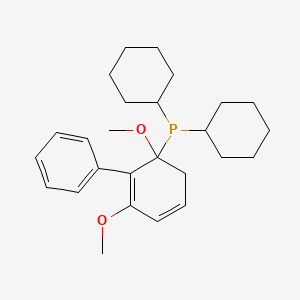
![9-methyl-2,3-dihydro-1H-[1,4]oxazino[2,3-h]quinoline](/img/structure/B8430909.png)
![1,10a-Dihydropyrrolo[1,2-b]isoquinoline-3,10(2H,5H)-dione](/img/structure/B8430921.png)
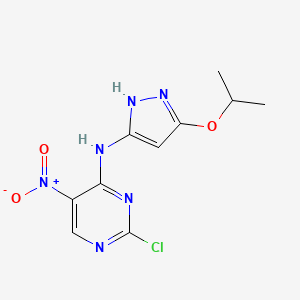
![7-chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8430925.png)
![6-Chloro-3-[1-(1-methyl-1H-indazol-5-yl)-ethyl]-imidazo[1,2-b]pyridazine](/img/structure/B8430933.png)
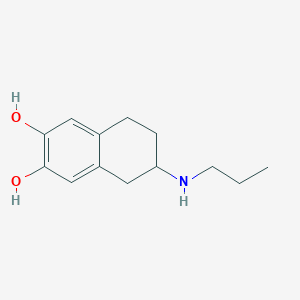
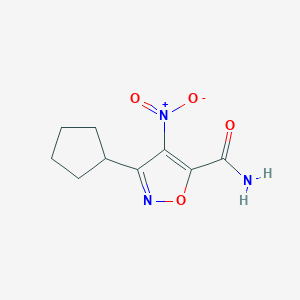
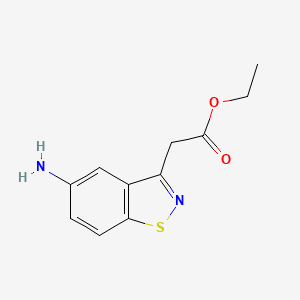
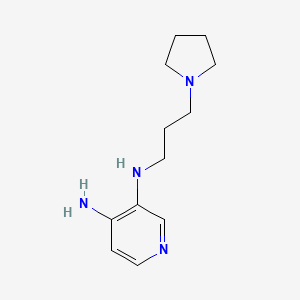
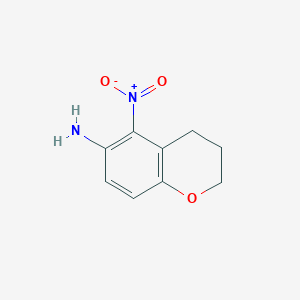
![2-[(4-Fluorophenyl)methyl]heptanedioic acid](/img/structure/B8430985.png)
![2-Iodomethyl-6,10-dioxa-spiro[4.5]decane](/img/structure/B8430989.png)
